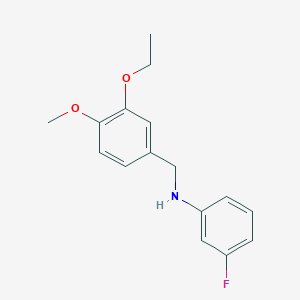![molecular formula C21H25N3O3S B4922762 N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound was accidentally discovered in the 1980s when a group of drug users developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder.
作用機序
MPTP is a prodrug that is converted into its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain. MPTP also alters the expression of various genes and proteins involved in the pathogenesis of Parkinson's disease. The compound has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to decrease the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
実験室実験の利点と制限
MPTP has several advantages as a tool for studying Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. However, MPTP also has several limitations. The compound is highly toxic and can be dangerous to handle. MPTP also has a narrow therapeutic window, which makes it difficult to use in humans.
将来の方向性
There are several future directions for research on MPTP and Parkinson's disease. One direction is to develop new animal models of Parkinson's disease that are more representative of the human condition. Another direction is to study the role of non-dopaminergic neurons in the pathogenesis of Parkinson's disease. Recent studies have shown that non-dopaminergic neurons, such as cholinergic and serotonergic neurons, also play a role in the disorder. Another direction is to develop new therapies for Parkinson's disease that target the underlying mechanisms of the disorder, such as oxidative stress, mitochondrial dysfunction, and inflammation. Finally, there is a need for more research on the long-term effects of MPTP exposure on human health.
合成法
MPTP can be synthesized using a multistep process starting from 2-acetylthiophene and benzoyl chloride. The first step involves the reaction of 2-acetylthiophene with sodium hydride to form the corresponding anion, which is then treated with benzoyl chloride to yield 2-benzoylthiophene. The second step involves the reaction of 2-benzoylthiophene with morpholine and phosgene to form the corresponding isocyanate, which is then treated with propylamine to yield N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide.
科学的研究の応用
MPTP has been extensively used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
特性
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-20(17-6-2-1-3-7-17)23-19(16-18-8-4-15-28-18)21(26)22-9-5-10-24-11-13-27-14-12-24/h1-4,6-8,15-16H,5,9-14H2,(H,22,26)(H,23,25)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPSTVGTWIEGK-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
